molecular formula C23H21BrN2O5 B4050520 methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B4050520
M. Wt: 485.3 g/mol
InChI Key: OLAPMLVTMVPNMP-UHFFFAOYSA-N
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Description

Methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C23H21BrN2O5 and its molecular weight is 485.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.06338 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Novel Reactions

New Derivatives and Ring Systems : Research on derivatives of pyrrolobenzo[1,4]diazepines, which are structurally related to your compound of interest, has led to the creation of new ring systems. These systems exhibit considerable CH-acidity, which has been exploited in various reactions, including Knoevenagel reactions and Wittig reactions, hinting at the synthetic versatility of these compounds (Schmidt et al., 2008).

Transition-Metal-Free Tandem Oxidative Removal : A novel method involving the transition-metal-free tandem oxidative removal of a benzylic methylene group through C-C and C-N bond cleavage, followed by intramolecular aryl C-N bond formation under radical conditions, has been applied to dihydro-dibenzo[b,e][1,4]diazepines. This process highlights a unique approach to molecular transformation for compounds within this family (Laha et al., 2014).

Potential Applications

Corrosion Inhibition : Benzodiazepine derivatives have been synthesized and evaluated for their anti-corrosion properties on mild steel in acidic media. These studies suggest potential industrial applications of such compounds in protecting metals against corrosion, demonstrating how modifications of the benzodiazepine core can lead to materials with practical applications (Laabaissi et al., 2021).

Angiotensin-Converting Enzyme (ACE) Inhibitors : Novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues have been designed, synthesized, and evaluated as potent angiotensin-converting enzyme (ACE) inhibitors. This research indicates the therapeutic potential of such compounds in treating cardiovascular diseases, showcasing the medical relevance of the benzodiazepine framework (Addla et al., 2013).

Properties

IUPAC Name

methyl 6-(6-bromo-1,3-benzodioxol-5-yl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O5/c1-11-7-16-20(22(27)19(11)23(28)29-2)21(26-15-6-4-3-5-14(15)25-16)12-8-17-18(9-13(12)24)31-10-30-17/h3-6,8-9,11,19,21,25-26H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAPMLVTMVPNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC5=C(C=C4Br)OCO5)C(=O)C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 4
methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 6
methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

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